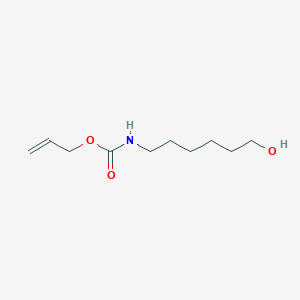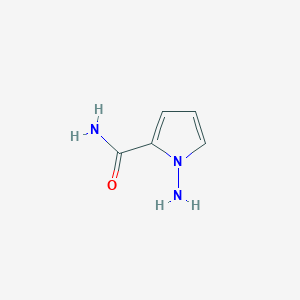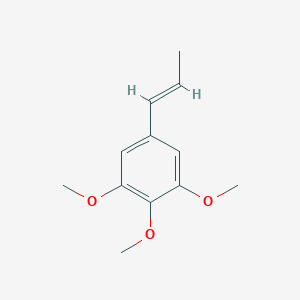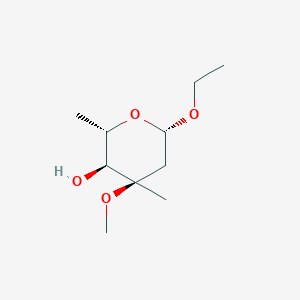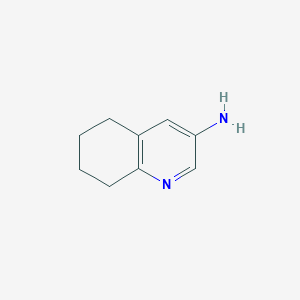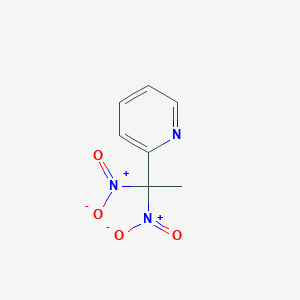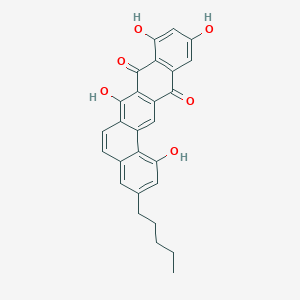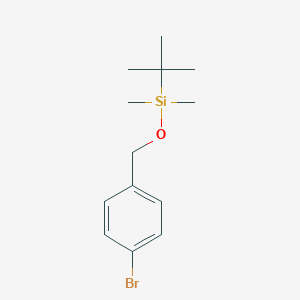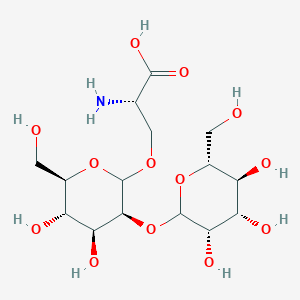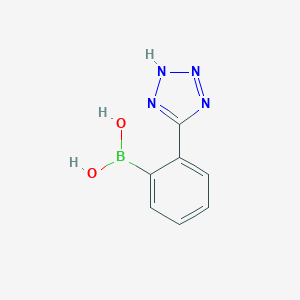
(2-(1H-Tetrazol-5-yl)phenyl)boronic acid
Vue d'ensemble
Description
“(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” is a specialized chemical used in biomedical research . It is used as a reactant for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyaura reaction) .
Synthesis Analysis
The synthesis of “(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” involves the use of N-(5-bromo-2-(tert-butylthio)phenyl)-2-(p-tolyl)acetamide in DMF, with the addition of potassium carbonate, water, and tetrakis(triphenylphosphine) palladium .Molecular Structure Analysis
The molecular formula of “(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” is C7H7BN4O2 . The InChI code is 1S/C7H7BN4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4,13-14H, (H,9,10,11,12) .Chemical Reactions Analysis
“(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” can react with 2,5-di (2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions to afford a new three-dimensional (3D) honeycomb framework .Physical And Chemical Properties Analysis
The molecular weight of “(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” is 189.97 g/mol . It is a solid substance with a melting point of 148-152 °C .Applications De Recherche Scientifique
Synthesis of Pharmaceuticals
This compound acts as a reagent in the synthesis of (biphenylmethyl)pyridone and (pyridylmethyl)pyridone pharmaceuticals, which are used for the treatment of glaucoma and diabetic retinopathy .
Suzuki-Miyaura Reaction
The compound is used as a reactant for palladium-catalyzed carbon-carbon bond formation, known as the Suzuki-Miyaura reaction . This reaction is a type of cross-coupling reaction, used to synthesize biaryls, an important class of compounds in organic chemistry.
Biological Evaluation
A study has evaluated 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives as a new class of angiotensin-II receptor antagonists . These compounds showed significant free radical scavenging potentials and retained antihypertensive potentials along with urease inhibition properties .
Hypoglycemic Activity
Some substances related to this compound have been tested on glucocorticoid-induced insulin resistance models, including glucose tolerance, oral rapid insulin, and adrenalin tests . These tests are used to study the hypoglycemic activity of these substances.
Antioxidant Potentials
The compound and its derivatives have shown significant antioxidant potentials . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Mécanisme D'action
Target of Action
It has been used as a reagent in the synthesis of pharmaceuticals for the treatment of glaucoma and diabetic retinopathy . It also plays a significant role in the development of drugs to combat cardiovascular diseases by inhibiting platelet aggregation .
Mode of Action
(2-(1H-Tetrazol-5-yl)phenyl)boronic acid acts as a reactant in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond formation process, which is widely used in organic chemistry to synthesize various organic compounds .
Biochemical Pathways
It is involved in the synthesis of biaryltetrazole derivatives , which can affect various biochemical pathways depending on their specific structures and targets.
Pharmacokinetics
Its specificity in binding makes it helpful in pharmaceutical synthesis , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid’s action depend on the specific compounds it helps synthesize. For instance, it acts as a reagent in the synthesis of pharmaceuticals for the treatment of glaucoma and diabetic retinopathy , conditions that involve changes at the cellular level in the eyes.
Action Environment
The stability and efficacy of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid can be influenced by environmental factors. For instance, it is recommended to be stored at a temperature of 2-8°C , suggesting that temperature can affect its stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(2H-tetrazol-5-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRXWYFECKHTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NNN=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457562 | |
| Record name | [2-(2H-Tetrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-Tetrazol-5-yl)phenyl)boronic acid | |
CAS RN |
155884-01-8 | |
| Record name | [2-(2H-Tetrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Tetrazol-5-yl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



